

JH295: A Chemical Probe for Interrogating Nek2 Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JH295

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in regulating centrosome separation, bipolar spindle formation, and the spindle assembly checkpoint during mitosis.^{[1][2]} Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.^{[1][3]} **JH295** is a potent, selective, and irreversible inhibitor of Nek2, serving as a valuable chemical probe to elucidate the kinase's cellular functions.^{[1][4][5][6][7]} These application notes provide a comprehensive overview of **JH295**'s properties and detailed protocols for its use in cellular and biochemical assays.

Mechanism of Action

JH295 acts as an irreversible inhibitor of Nek2 by covalently modifying a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop.^{[1][4][5][7]} This alkylation event leads to the inactivation of the kinase.^[1] The irreversible nature of this inhibition provides a sustained blockade of Nek2 activity, which can be advantageous for cellular studies.

Data Presentation

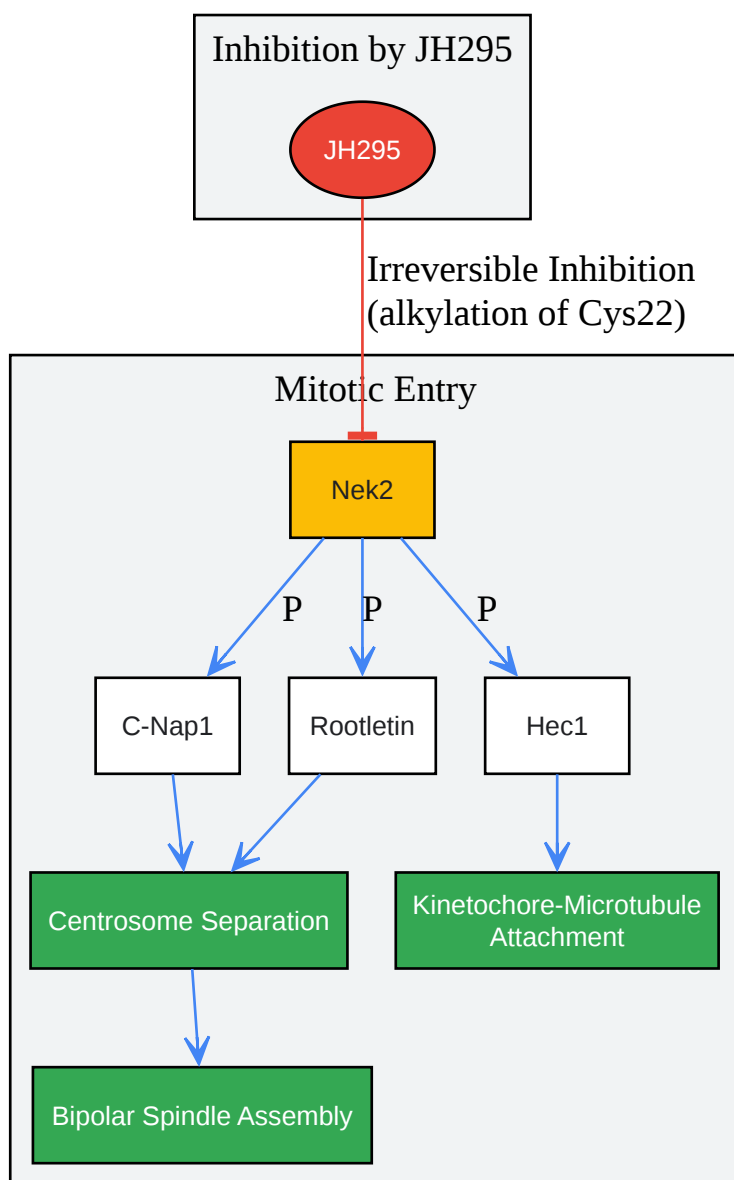
Table 1: In Vitro and Cellular Potency of JH295

Assay Type	Target	IC50	Cell Line	Notes	Reference
Biochemical Assay	Nek2	770 nM	-	In vitro kinase assay.	[1] [4] [5] [6]
Cellular Assay	Wild-Type (WT) Nek2	~1.3 μ M	RPMI7951	Inhibition of immunoprecipitated Nek2 after 45 minutes of treatment.	[1] [4]
Cellular Assay	C22V Mutant Nek2	Little to no effect	RPMI7951	Demonstrates the requirement of Cys22 for inhibition.	[1] [4]
Cellular Assay (PEL)	Nek2	Varies (nM to low μ M range)	BCBL1, BC1, JSC1	IC50 values determined at 24, 48, and 72 hours post-treatment in Primary Effusion Lymphoma (PEL) cells.	[8]

Table 2: Selectivity Profile of JH295

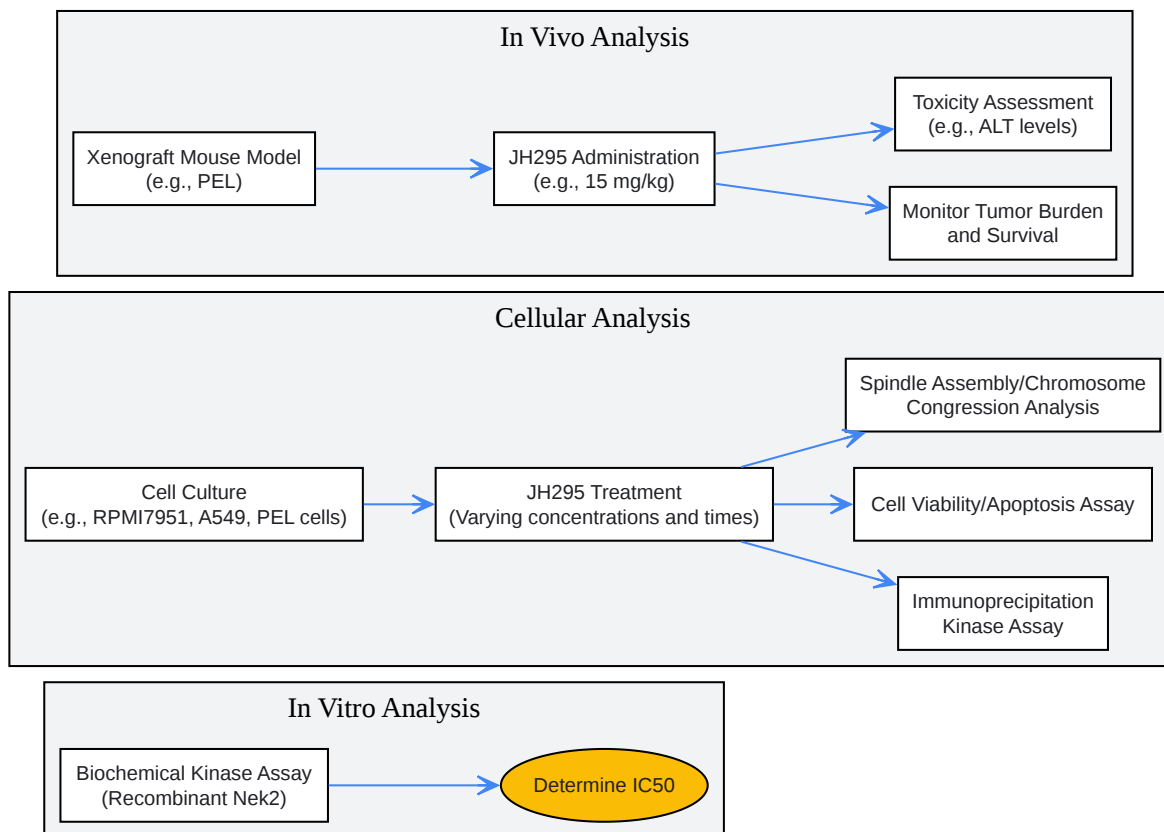
Kinase	Activity	Assay Type	Reference
Cdk1	Inactive (IC50 > 20 μ M)	In vitro	[4] [6]
Aurora B	Not affected	Cellular	[1] [4] [5] [7]
Plk1	Not affected	Cellular	[1] [4] [5] [7]
Mps1	Not significantly inhibited	Cellular	[1] [5]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Nek2 signaling pathway in mitosis and its inhibition by **JH295**.



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Caption: Experimental workflow for characterizing **JH295**.

Experimental Protocols

Note: **JH295** is reported to be unstable in solution; it is recommended to prepare solutions freshly before use.^[4]

In Vitro Nek2 Kinase Assay

This protocol is adapted from methodologies used to characterize irreversible kinase inhibitors.^[9]

Materials:

- Recombinant wild-type (WT) or C22V mutant Nek2 kinase domain
- **JH295**
- Kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)
- ATP (100 μM final concentration)
- Substrate (e.g., myelin basic protein)
- ³²P-γ-ATP
- DMSO
- Phosphocellulose paper
- Scintillation counter

Protocol:

- Prepare serial dilutions of **JH295** in DMSO.
- In a microcentrifuge tube, incubate 15 nM of WT or C22V Nek2 with the desired concentration of **JH295** (or DMSO as a vehicle control) in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 3%).
- Incubate for 30 minutes at room temperature to allow for covalent modification.
- Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-γ-ATP).
- Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Activity Assay (Immunoprecipitation Kinase Assay)

This protocol allows for the assessment of **JH295**'s effect on Nek2 activity within a cellular context.^[4]

Materials:

- Human cell line expressing Nek2 (e.g., HEK293 cells with tetracycline-inducible HA-tagged Nek2, or RPMI7951 cells)
- **JH295**
- Complete cell culture medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-HA antibody or anti-Nek2 antibody
- Protein A/G agarose beads
- Kinase reaction buffer (as described above)
- Substrate and ^{32}P - γ -ATP

Protocol:

- Plate cells and allow them to adhere overnight. If using an inducible system, induce Nek2 expression.
- Treat the cells with varying concentrations of **JH295** (e.g., 0.08-20 μM) or DMSO for 45 minutes.^[4]

- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation.
- Incubate the supernatant with an anti-HA or anti-Nek2 antibody for 2-4 hours at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
- Wash the immunoprecipitates several times with lysis buffer and then with kinase reaction buffer.
- Resuspend the beads in kinase reaction buffer containing the substrate and ^{32}P - γ -ATP.
- Perform the kinase assay as described in Protocol 1 (steps 5-9).

Spindle Assembly and Chromosome Congression Assay

This protocol is used to assess the off-target effects of **JH295** on key mitotic processes.[\[1\]](#)[\[7\]](#)

Materials:

- A549 or other suitable cell line
- **JH295**
- Nocodazole (as a positive control for spindle disruption)
- Complete cell culture medium
- Fixative (e.g., ice-cold methanol)
- Primary antibodies: anti- α -tubulin (for microtubules) and anti- γ -tubulin (for centrosomes)
- Fluorescently labeled secondary antibodies
- DAPI (for DNA staining)
- Microscope with fluorescence imaging capabilities

Protocol:

- Plate cells on coverslips and allow them to adhere.
- Treat cells with **JH295**, a vehicle control (DMSO), or a positive control (e.g., nocodazole) for a duration relevant to the cell cycle (e.g., 16-24 hours).
- Fix the cells with ice-cold methanol.
- Permeabilize the cells (if necessary) and block with a suitable blocking buffer.
- Incubate with primary antibodies against α -tubulin and γ -tubulin.
- Wash and incubate with appropriate fluorescently labeled secondary antibodies.
- Stain the DNA with DAPI.
- Mount the coverslips onto microscope slides.
- Examine the cells under a fluorescence microscope to assess bipolar spindle formation and chromosome alignment at the metaphase plate. **JH295** is not expected to perturb these processes.[\[1\]](#)[\[5\]](#)[\[7\]](#)

In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of **JH295** in a mouse model.[\[8\]](#)

Materials:

- Immunocompromised mice (e.g., NOD/SCID/gamma)
- Tumor cells (e.g., BCBL1-luciferase for PEL)
- **JH295**
- Vehicle (e.g., sterile 100% DMSO)
- Bioluminescence imaging system (if using luciferase-expressing cells)

- Calipers for tumor measurement

Protocol:

- Inject tumor cells into the mice to establish xenografts. For PEL, intraperitoneal injection is common.
- Once tumors are established or on a predetermined schedule, randomize the mice into treatment and control groups.
- Prepare a fresh solution of **JH295** in the vehicle. A dose of 15 mg/kg has been used.[8]
- Administer **JH295** or the vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). The dosing schedule should be determined based on the tumor model and compound stability (e.g., weekly).[8]
- Monitor tumor burden over time. For luciferase-expressing tumors, this can be done non-invasively using bioluminescence imaging. For solid tumors, use calipers to measure tumor volume.
- Monitor the health and body weight of the mice throughout the study.
- At the end of the study, collect tissues for further analysis. To assess toxicity, serum can be collected to measure markers like alanine transaminase (ALT) for liver function.[8]
- Analyze the data to determine the effect of **JH295** on tumor growth and overall survival.

Conclusion

JH295 is a highly selective and potent irreversible inhibitor of Nek2, making it an invaluable tool for studying the biological roles of this kinase. Its demonstrated utility in biochemical, cellular, and in vivo models provides a robust platform for investigating Nek2-dependent processes and for the preclinical evaluation of Nek2 as a therapeutic target in cancer and other diseases.[1][3][8][10] The protocols outlined above provide a starting point for researchers to effectively utilize **JH295** in their investigations.

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